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Compound of Interest

Compound Name: J1038

Cat. No.: B15583531 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification
J1038 is identified as Pyrethrosin, a sesquiterpene lactone.

Identifier Value

CAS Number 28272-18-6[1][2]

IUPAC Name

[(1S,3R,5R,8E,10R,11R)-3,8-dimethyl-12-

methylidene-13-oxo-4,14-

dioxatricyclo[9.3.0.0³,⁵]tetradec-8-en-10-yl]

acetate

Synonyms Pyrethrosin, NSC 22070

Molecular Formula C₁₇H₂₂O₅[3]

Molecular Weight 306.36 g/mol [1]

Biological Activity
Pyrethrosin is a naturally occurring compound found in the flowers of Chrysanthemum

cinerariaefolium. It belongs to the larger class of pyrethrins, which are known for their

insecticidal properties. Emerging research indicates that Pyrethrosin also possesses cytotoxic

and anti-inflammatory activities, making it a compound of interest for further investigation in

drug development.
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Cytotoxicity
While specific IC50 values for Pyrethrosin are not readily available in the public domain, studies

on natural pyrethrins, of which Pyrethrosin is a component, have demonstrated cytotoxic

effects. For instance, natural pyrethrins have been shown to induce cytotoxicity in human

hepatocyte QSG7701 cells with an IC50 value of approximately 42.54 µg/mL after 24 hours of

treatment. It is important to note that this value represents the activity of a mixture of pyrethrins.

Anti-inflammatory Activity
Extracts of plants containing pyrethrins have shown significant anti-inflammatory and analgesic

effects in animal models. These effects are attributed to the presence of various

phytochemicals, including pyrethrins. The anti-inflammatory mechanisms are thought to involve

the modulation of key signaling pathways such as NF-κB.

Signaling Pathways
The biological activities of pyrethrins and related compounds are mediated through various

signaling pathways. While research specifically on Pyrethrosin is ongoing, the following

pathways are implicated based on studies of the broader class of compounds.

Oxidative Stress and the Keap1/Nrf-2 Pathway
Natural pyrethrins have been observed to induce oxidative stress in human liver cells. This

process is mediated through the Keap1/Nrf-2 signaling pathway, a critical regulator of cellular

response to oxidative stress.
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Caption: Pyrethrosin induces ROS, leading to Nrf2 activation and antioxidant gene expression.

Apoptosis Induction
Pyrethroid pesticides, which are structurally related to pyrethrins, have been shown to induce

apoptosis. This programmed cell death is often mediated through the endoplasmic reticulum

(ER) stress pathway, involving the activation of calpain and caspase-12.[1][2] Natural pyrethrins

can also induce apoptosis through mitochondrial pathways, characterized by an increase in

caspase-3 activity and an overload of intracellular Ca²⁺.[4]

Diagram: Apoptosis Induction Workflow
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Caption: Experimental workflow for assessing Pyrethrosin-induced apoptosis via flow

cytometry.

Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of

J1038 (Pyrethrosin).

Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Pyrethrosin on a given cell line.

Materials:

96-well plates

Cell line of interest

Complete culture medium

Pyrethrosin stock solution (dissolved in a suitable solvent, e.g., DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere

overnight.

Prepare serial dilutions of Pyrethrosin in complete culture medium.

Remove the existing medium from the cells and replace it with the medium containing

different concentrations of Pyrethrosin. Include a vehicle control (medium with the solvent

used to dissolve Pyrethrosin).
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Incubate the plates for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified

atmosphere with 5% CO₂.

After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4

hours at 37°C, allowing the formation of formazan crystals.

Carefully remove the medium containing MTT.

Add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control

and determine the IC50 value.

NF-κB Luciferase Reporter Assay
This assay is used to determine if Pyrethrosin can modulate the activity of the NF-κB signaling

pathway.

Materials:

Cells stably or transiently transfected with an NF-κB luciferase reporter construct.

Pyrethrosin stock solution.

Inducing agent (e.g., TNF-α or LPS).

Luciferase assay reagent (e.g., Promega Luciferase Assay System).

Luminometer.

Procedure:

Seed the transfected cells in a 96-well white-walled plate.

Pre-treat the cells with various concentrations of Pyrethrosin for a specified time.
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Stimulate the cells with an inducing agent (e.g., TNF-α at 10 ng/mL) for a time sufficient to

induce NF-κB activity (typically 6-8 hours). Include an unstimulated control and a stimulated

vehicle control.

After stimulation, lyse the cells according to the luciferase assay kit manufacturer's protocol.

Add the luciferase substrate to the cell lysate.

Measure the luminescence using a luminometer.

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase)

or to total protein concentration.

Express the results as a percentage of the stimulated vehicle control.

Western Blot Analysis
This technique is used to detect changes in the expression or phosphorylation status of specific

proteins within a signaling pathway upon treatment with Pyrethrosin.

Materials:

Cells treated with Pyrethrosin.

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

Protein assay kit (e.g., BCA or Bradford).

SDS-PAGE gels.

Transfer apparatus and membranes (PVDF or nitrocellulose).

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Primary antibodies against target proteins (e.g., p-NF-κB p65, total p65, p-STAT3, total

STAT3, β-actin).

HRP-conjugated secondary antibodies.
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Chemiluminescent substrate.

Imaging system.

Procedure:

Treat cells with Pyrethrosin at desired concentrations and time points.

Lyse the cells in ice-cold lysis buffer.

Determine the protein concentration of each lysate.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane again with TBST.

Apply the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion
J1038 (Pyrethrosin) is a natural compound with potential cytotoxic and anti-inflammatory

properties. Its mechanism of action likely involves the modulation of key cellular signaling

pathways, including those related to oxidative stress and apoptosis. Further research is
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warranted to fully elucidate its therapeutic potential and to establish a more detailed profile of

its biological activities. The experimental protocols provided herein offer a framework for the

continued investigation of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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